1-(2,2-difluoroethyl)-3-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-4-amine
Description
Historical Development of Pyrazole-Based Compounds
The pyrazole nucleus, first synthesized in 1883 by Ludwig Knorr through the condensation of acetylene derivatives with hydrazines, has evolved into a cornerstone of medicinal chemistry. Early synthetic methods, such as the Pechmann pyrazole synthesis (1898), enabled the systematic exploration of pyrazole derivatives by reacting diazomethane with acetylene. The discovery of 1-pyrazolyl-alanine in watermelon seeds in 1959 marked the first isolation of a natural pyrazole, highlighting its biological relevance.
Key milestones in pyrazole-based drug development include the introduction of celecoxib, a selective COX-2 inhibitor, and stanozolol, an anabolic steroid. These compounds demonstrated the pyrazole ring’s capacity to serve as a bioisostere for phenyl groups while offering improved metabolic stability. The structural plasticity of pyrazoles—exemplified by tunable electronic properties via nitrogen substitution patterns—facilitated their adoption in diverse therapeutic areas, from anti-inflammatory agents to kinase inhibitors.
Significance of Amino-Pyrazoles in Medicinal Chemistry
Amino-pyrazoles, characterized by free or substituted amino groups at the 3-, 4-, or 5-positions, exhibit enhanced hydrogen-bonding capabilities and improved target affinity compared to non-aminated analogs. For instance, 4-aminopyrazole derivatives like AT7519 and AT9283 inhibit cyclin-dependent kinases (CDKs) and Aurora kinases, respectively, with nanomolar potency. The amino group’s role in forming critical interactions with enzymatic active sites is exemplified by fipronil, a 5-aminopyrazole insecticide that disrupts GABAergic neurotransmission in pests.
Recent studies highlight 3-aminopyrazoles (3APs) as privileged scaffolds for p38 MAPK inhibitors and antibacterial agents. The tautomeric equilibria of amino-pyrazoles—governed by substituent electronic effects—further enhance their adaptability in drug design. For example, protonation at the pyridine-like N2 atom modulates solubility and membrane permeability, while the pyrrole-like N1 participates in π-stacking interactions.
Current Research Landscape for Fluorinated Pyrazole Derivatives
Fluorination has emerged as a strategic modification to optimize pyrazole pharmacokinetics and target engagement. The introduction of fluorine atoms or fluorinated alkyl groups (e.g., -CF~3~, -CH~2~CF~3~) enhances metabolic stability, lipophilicity, and bioavailability. Fluorinated pyrazoles like 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid are integral to six commercial fungicides that inhibit succinate dehydrogenase.
Advances in synthetic methodologies, such as [3 + 2] cycloadditions using difluoroacetohydrazonoyl bromides, have expanded access to difluoromethylated pyrazoles. These compounds exhibit unique electronic profiles due to the strong electron-withdrawing effects of fluorine, which polarize adjacent C-H bonds and facilitate interactions with hydrophobic enzyme pockets. Recent clinical candidates, including pirtobrutinib (a Bruton’s tyrosine kinase inhibitor), underscore the therapeutic potential of fluorinated amino-pyrazoles.
Properties
IUPAC Name |
[4-amino-1-(2,2-difluoroethyl)pyrazol-3-yl]-(3-methylpiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18F2N4O/c1-8-3-2-4-17(5-8)12(19)11-9(15)6-18(16-11)7-10(13)14/h6,8,10H,2-5,7,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMGTXJSJKSVINM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2=NN(C=C2N)CC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18F2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-difluoroethyl)-3-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-4-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Introduction of the Difluoroethyl Group: The difluoroethyl group can be introduced via nucleophilic substitution reactions using appropriate difluoroethylating agents.
Attachment of the Piperidine Moiety: The piperidine moiety can be attached through amide bond formation using coupling reagents such as EDCI or HATU.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(2,2-Difluoroethyl)-3-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles or electrophiles depending on the reaction conditions.
Major Products: The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Medicinal Applications
1. Anticancer Activity
Recent studies have highlighted the potential of pyrazole derivatives in anticancer therapy. Compounds similar to 1-(2,2-difluoroethyl)-3-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-4-amine have shown promising results in inhibiting cancer cell proliferation. For instance, research indicates that pyrazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle proteins .
2. Neuroprotective Effects
Research has demonstrated that certain pyrazole derivatives possess neuroprotective properties. A study on related compounds revealed their ability to protect neuronal cells from oxidative stress and apoptosis, suggesting potential applications in treating neurodegenerative diseases . The ability to cross the blood-brain barrier further enhances their therapeutic potential.
3. Anti-inflammatory Properties
Pyrazole compounds have been recognized for their anti-inflammatory effects. The inhibition of pro-inflammatory cytokines and enzymes such as COX-2 has been observed in related studies, indicating that this compound may contribute to the development of new anti-inflammatory drugs .
Agricultural Applications
1. Fungicidal Activity
The structural characteristics of pyrazole compounds make them suitable candidates for fungicides. Similar compounds have been utilized as intermediates in the synthesis of fungicides that inhibit succinate dehydrogenase (SDHI), a critical enzyme in fungal respiration . This mechanism is crucial for controlling various fungal pathogens affecting crops.
2. Herbicide Development
Research suggests that pyrazole derivatives can be engineered into herbicides targeting specific metabolic pathways in plants. Their selective action could minimize damage to non-target species while effectively controlling weeds .
Case Studies
Mechanism of Action
The mechanism of action of 1-(2,2-difluoroethyl)-3-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substitutions
The following table compares the target compound with structurally related pyrazole-4-amine derivatives:
Key Observations
Impact of Fluorination: The difluoroethyl group in the target compound and analogs (e.g., ) improves lipophilicity and metabolic stability compared to non-fluorinated derivatives like 1-ethyl-3-(trifluoromethyl)-1H-pyrazol-4-amine.
Role of Carbonyl Substituents :
- The 3-methylpiperidine-1-carbonyl group in the target compound may enhance binding to kinase active sites, as seen in imidazo[4,5-b]pyridine-based inhibitors ().
- Replacing the piperidine with a pyrrolidine carbonyl () reduces molecular weight by ~16%, which could affect pharmacokinetics.
Synthetic Accessibility :
- Yields for pyrazole-4-amine derivatives vary significantly. For example, N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine was synthesized in 17.9% yield (), while other methods (e.g., Vilsmeier–Haack reactions) achieve up to 82% yields ().
Physicochemical Properties
- Density and Boiling Point : Predicted values for analogs (e.g., 1.50 g/cm³ density and 431.3°C boiling point in ) suggest the target compound has moderate polarity and high thermal stability.
- Acid Dissociation Constant (pKa) : The pyrrolidine carbonyl analog has a predicted pKa of 1.13 (), indicating weak basicity, while the target compound’s piperidine group may increase basicity.
Biological Activity
1-(2,2-Difluoroethyl)-3-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C12H15F2N3O
- Molecular Weight : 255.269 g/mol
- Structural Features : Contains a pyrazole ring, a difluoroethyl group, and a piperidine moiety which are significant for its biological activity.
Research indicates that compounds with a pyrazole core often exhibit diverse biological activities, including anti-inflammatory and anticancer properties. The mechanism typically involves interaction with specific biological targets such as enzymes or receptors. For example, pyrazole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation and pain .
Anticancer Activity
Several studies have highlighted the anticancer potential of pyrazole derivatives:
- In Vitro Studies : Research has demonstrated that pyrazole compounds can induce apoptosis in cancer cell lines by activating caspase pathways. For instance, derivatives similar to this compound have shown significant cytotoxic effects against breast and prostate cancer cells .
Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity. Pyrazole derivatives are known to exhibit antibacterial and antifungal properties:
- Case Study : A study reported that similar compounds showed effective inhibition of bacterial growth in both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antimicrobial activity .
Anti-inflammatory Effects
The anti-inflammatory effects of pyrazole compounds are well-documented:
- Mechanism : The inhibition of COX enzymes leads to decreased production of prostaglandins, which are mediators of inflammation. This mechanism was observed in animal models where administration of pyrazole derivatives resulted in reduced swelling and pain .
Data Tables
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis | |
| Antimicrobial | Inhibits bacterial growth | |
| Anti-inflammatory | Reduces swelling and pain |
Case Studies
- Anticancer Activity Study : A recent study evaluated the effects of a series of pyrazole derivatives on tumor growth in mice. The results indicated a significant reduction in tumor size when treated with compounds structurally similar to this compound .
- Antimicrobial Evaluation : Another study focused on the antimicrobial efficacy of various pyrazole derivatives against common pathogens. The findings suggested that certain modifications in the chemical structure enhanced antimicrobial activity significantly compared to standard antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
